molecular formula C17H28O B3369001 2,4-DI-T-Butyl-6-isopropylphenol CAS No. 22354-52-5

2,4-DI-T-Butyl-6-isopropylphenol

Cat. No. B3369001
CAS RN: 22354-52-5
M. Wt: 248.4 g/mol
InChI Key: PCEGJZYQXAYULP-UHFFFAOYSA-N
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Description

2,4-DI-T-Butyl-6-isopropylphenol is a chemical compound with the molecular formula C17H28O and a molecular weight of 248.4 . It is also known as Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-methylethyl)- .


Synthesis Analysis

The compound this compound has been successfully extracted from Plumbago zeylanica using Ethyl acetate and confirmed through GC–MS analysis . Another synthesis method involves the alkylation of xylenol with isobutylene .


Molecular Structure Analysis

The molecular structure of this compound was characterized as C14H22O through 1H NMR analysis . The molecular formula is C17H28O .


Chemical Reactions Analysis

A phosphonous dichloride carrying 2,4-di-t-butyl-6-methoxyphenyl as a novel sterically protecting group was prepared and converted to an unsymmetrical diphosphene, which reacted with sulfur to give the corresponding diphosphene sulfide and thiadiphosphirane .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C17H28O and molecular weight 248.4 .

Mechanism of Action

2,4-DI-T-Butyl-6-isopropylphenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics . It prevents gumming in fuels .

Safety and Hazards

The compound is classified as a flammable liquid and vapor, and it causes skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The compound 2,4-DI-T-Butyl-6-isopropylphenol has been found in at least 169 species of bacteria, fungi, diatom, liverwort, pteridiphyta, gymnosperms, dicots, monocots, and animals . It exhibits potent toxicity against almost all testing organisms, including the producers . Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

2,4-ditert-butyl-6-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-11(2)13-9-12(16(3,4)5)10-14(15(13)18)17(6,7)8/h9-11,18H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEGJZYQXAYULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634186
Record name 2,4-Di-tert-butyl-6-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22354-52-5
Record name 2,4-Di-tert-butyl-6-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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